6,7-dimethyl 5-(4-fluorophenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
Historical Development of Pyrrolo[1,2-c]Thiazole Chemistry
The pyrrolo[1,2-c]thiazole framework emerged as a hybrid system combining pyrrole and thiazole heterocycles. Early work on thiazoles dates to the 19th century, with the isolation of thiamine (vitamin B₁) in 1926 highlighting their biological significance. Systematic exploration of fused systems began in the mid-20th century, driven by advances in cyclization techniques and heterocyclic synthesis.
A pivotal development occurred in the 1990s with the application of Knorr-type cyclizations to construct pyrrolothiazole cores. The 2010s saw accelerated progress through computational modeling and high-throughput screening, enabling precise modulation of electronic properties. For example, the incorporation of electron-withdrawing groups like fluorophenyl substituents (as in the subject compound) became a strategic focus for optimizing pharmacological profiles.
Significance in Heterocyclic Chemistry Research
Pyrrolo[1,2-c]thiazoles occupy a unique niche due to:
- Conformational rigidity : The fused bicyclic system restricts rotational freedom, enhancing binding specificity in biological targets.
- Electron-rich environment : The thiazole sulfur and pyrrole nitrogen create regions of high electron density, facilitating interactions with electrophilic sites.
- Structural tunability : Substituents at positions 5, 6, and 7 allow systematic modification of physicochemical properties.
Recent studies demonstrate their utility as kinase inhibitors, antimicrobial agents, and fluorescent probes. The subject compound's 4-fluorophenyl group exemplifies targeted hydrophobicity enhancement, improving membrane permeability compared to non-fluorinated analogs.
Nomenclature and Classification Systems
The IUPAC name 6,7-dimethyl 5-(4-fluorophenyl)-2-oxo-1H,3H-2λ⁴-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate follows systematic conventions:
Alternative naming systems include the Hantzsch-Widman system, which would designate the thiazole ring as "thia-", but IUPAC numbering prevails in contemporary literature.
Structural Diversity within the Pyrrolo[1,2-c]Thiazole Family
Structural variations arise from three primary modification sites:
Table 1: Common Structural Modifications
Comparative studies show that:
- Electron-withdrawing groups at position 5 (e.g., -F) increase oxidative stability versus electron-donating groups (-OCH₃).
- Ester vs. carboxylic acid at 6/7: Methyl esters improve cell permeability compared to free acids, critical for in vivo activity.
- Ring size expansion : Heptacyclic analogs (e.g., cyclohepta-fused derivatives) show reduced activity compared to hexacyclic systems, highlighting the importance of ring strain.
This structural diversity enables fine-tuning for specific applications, from photovoltaic materials to targeted therapeutics. The subject compound's balanced combination of fluorinated hydrophobicity and polar sulfoxide exemplifies modern rational design principles.
Properties
IUPAC Name |
dimethyl 5-(4-fluorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLAMLQVXMJSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl 5-(4-fluorophenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrrolo[1,2-c][1,3]thiazole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl 5-(4-fluorophenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
6,7-dimethyl 5-(4-fluorophenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-dimethyl 5-(4-fluorophenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Fluorine substituents (as in the target compound) are known to enhance metabolic stability and membrane permeability compared to methyl or methoxy groups .
- However, empirical data are lacking.
Physicochemical and Conformational Properties
Key Observations :
- The 4-fluorophenyl group may reduce lipophilicity (clogP ~2.5 estimated) compared to phenyl (clogP ~3.0) or thienyl substituents .
Biological Activity
6,7-Dimethyl 5-(4-fluorophenyl)-2-oxo-1H,3H-2-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of pyrrolo-thiazole derivatives and is characterized by its unique structural features, including two methyl groups at the 6 and 7 positions, a fluorophenyl group at the 5 position, and two carboxylate ester functionalities.
- Molecular Formula : C₁₆H₁₄FNO₅S
- Molecular Weight : Approximately 351.35 g/mol
The structural configuration of this compound contributes to its potential pharmacological properties and reactivity in various chemical environments. The presence of functional groups such as carbonyls in the dicarboxylate moiety enhances its reactivity and biological interactions.
Antiproliferative Activity
Research indicates that 6,7-dimethyl 5-(4-fluorophenyl)-2-oxo-1H,3H-2-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibits broad-spectrum antiproliferative activity against various cancer cell lines. It inhibits cell growth by interfering with essential cellular processes such as DNA replication and repair mechanisms. Notably, the compound interacts with DNA topoisomerases leading to double-strand breaks and subsequent cell death .
Antiviral Properties
The compound has shown promise as an anti-HIV-1 agent , effectively interfering with viral replication and entry into host cells. This antiviral activity is crucial for developing therapeutic strategies against HIV infections .
Antioxidant Potential
In addition to its anticancer and antiviral activities, this compound exhibits antioxidant potential , providing protection against oxidative stress. This property is significant in mitigating cellular damage caused by free radicals .
Comparative Biological Activity
The following table summarizes the biological activities of related compounds with similar structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Dimethyl 5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | Methyl group at position 5 | Antibacterial |
| Dimethyl (2R)-5-(3-fluorophenyl)-pyrrolo[1,2-c][1,3]thiazole | Fluorine at position 3 | Anticancer |
| Dimethyl (4-fluorophenyl)-pyrrole derivatives | Variations in pyrrole substitution | Antimicrobial |
The unique combination of methyl and fluorine substituents along with dual carboxylic acid functionality enhances the solubility and bioactivity of this compound compared to other derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound's ability to interact with DNA topoisomerases results in significant cytotoxic effects.
- Antioxidant Mechanisms : It mitigates oxidative stress through free radical scavenging.
- Viral Replication Inhibition : By disrupting key steps in the viral life cycle, it effectively reduces viral load in infected cells.
Study on Anticancer Activity
A study evaluated the antiproliferative effects of various thiazole derivatives on human tumor cell lines. The results indicated that compounds similar to 6,7-dimethyl 5-(4-fluorophenyl)-2-oxo-1H,3H-2-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibited IC50 values comparable to standard chemotherapy agents like doxorubicin. This suggests a potential role for this compound in cancer treatment protocols .
Study on Antiviral Efficacy
Another investigation focused on the antiviral properties of thiazole derivatives against HIV. The results demonstrated that compounds bearing similar structural motifs could significantly inhibit HIV replication in vitro. This finding supports further exploration into the therapeutic applications of 6,7-dimethyl 5-(4-fluorophenyl)-2-oxo-1H,3H-2-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate as an anti-HIV agent .
Q & A
Q. What are the recommended synthetic routes for 6,7-dimethyl 5-(4-fluorophenyl)-2-oxo-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, and what experimental parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted pyrazoles or thiazoles with dicarboxylate precursors. For structurally similar compounds (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate), refluxing in ethanol with stoichiometric aryl precursors (e.g., 3,5-diaryl-4,5-dihydropyrazole) under inert conditions is common . Yield optimization requires precise control of reaction time (e.g., 2–4 hours), temperature (80–100°C), and solvent polarity (DMF/ethanol mixtures enhance recrystallization purity) . Catalysts like Pd(PPh₃)₄ may improve cross-coupling efficiency in Suzuki-Miyaura reactions for aryl substitution .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on neighboring substituents. For example, the 4-fluorophenyl group shows characteristic aromatic splitting (δ ~7.2–7.8 ppm) and coupling with fluorine (J = 8–12 Hz). The 2-oxo group in pyrrolo-thiazole derivatives typically appears as a singlet near δ 160–170 ppm in 13C NMR .
- IR Spectroscopy : Confirm carbonyl stretches (C=O) at 1680–1720 cm⁻¹ and thiazole C-S-C vibrations at 650–750 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the pyrrolo-thiazole core formation during synthesis?
- Methodological Answer : Regioselectivity is governed by electronic and steric effects. For example, electron-withdrawing groups (e.g., 4-fluorophenyl) at position 5 stabilize intermediates via resonance, directing cyclization to the thiazole nitrogen. Computational studies (DFT) can model transition states to predict favored pathways . Experimental validation involves synthesizing analogs with varying substituents (e.g., nitro vs. trifluoromethyl groups) and comparing reaction outcomes .
Q. How can in silico methods predict the biological activity or pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., kinases or receptors implicated in disease). Focus on the fluorophenyl moiety’s role in hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability. The dicarboxylate groups may enhance water solubility but reduce membrane permeability .
Q. What strategies resolve contradictions in reported reaction yields for similar pyrrolo-thiazole derivatives?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates) and adjust purification protocols (e.g., gradient elution vs. recrystallization) .
- Catalyst Degradation : Monitor Pd catalyst activity via ICP-MS in cross-coupling reactions. Substituting Pd(PPh₃)₄ with Pd(OAc)₂ with ligand additives (XPhos) can improve turnover .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
